molecular formula C9H13NO B8270192 (R)-1-phenoxypropan-2-aMine CAS No. 45972-74-5

(R)-1-phenoxypropan-2-aMine

Cat. No.: B8270192
CAS No.: 45972-74-5
M. Wt: 151.21 g/mol
InChI Key: IKYFHRVPKIFGMH-MRVPVSSYSA-N
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Description

(R)-1-phenoxypropan-2-amine is a chiral amine characterized by a phenoxy group attached to the first carbon of a propane backbone and an amine group on the second carbon. Its enantiomeric purity is critical in pharmaceutical and synthetic chemistry, particularly in asymmetric synthesis and enzyme-catalyzed reactions. Analytical methods such as GC-FID and reverse-phase HPLC are employed to distinguish its enantiomers, with the (R)-enantiomer exhibiting a retention time of 14.8 minutes under GC-FID conditions . This compound serves as a key intermediate in flow chemistry cascades, such as the synthesis of (R)-N-(1-phenoxypropan-2-yl)acetamide, achieving yields up to 90% in optimized systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45972-74-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-1-phenoxypropan-2-amine

InChI

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1

InChI Key

IKYFHRVPKIFGMH-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC=C1)N

Canonical SMILES

CC(COC1=CC=CC=C1)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

(R)-1-phenoxypropan-2-amine serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its chiral nature allows it to participate in various reactions that lead to the formation of biologically active compounds. The compound's structural similarity to other pharmacologically relevant molecules enables it to interact with specific biological targets, such as receptors and enzymes, which is vital for drug efficacy .

Key Applications:

  • Synthesis of Chiral Drugs: It is utilized as an intermediate in the synthesis of other chiral compounds, enhancing its utility in drug discovery.
  • Potential Therapeutic Uses: Research indicates that this compound may influence neurotransmitter levels, suggesting applications in treating neurological disorders such as depression and anxiety.

Biocatalytic Processes

Recent studies have highlighted the role of this compound in biocatalytic processes, particularly in enzyme-catalyzed reactions. The compound has been successfully employed in transaminase and lipase cascades, showcasing its versatility in synthetic organic chemistry.

Case Study: Enzyme Cascade Reactions

A notable application involves the use of amine transaminases (ATA) and lipases immobilized on polymer-coated supports to facilitate the production of (R)-N-(1-phenoxypropan-2-yl)acetamide. This process demonstrates high selectivity and efficiency, allowing for the transformation of prochiral ketones into valuable chiral amines under optimized conditions .

Enzyme TypeReaction TypeYield (%)Conditions
Amine TransaminaseAmination of 1-phenoxypropan-2-one30%+100 mM substrate concentration, 37 °C
LipaseKinetic resolution of racemic aminesVariable24 h reaction time, 37 °C

Interaction Studies

Understanding the interaction profile of this compound with biological targets is crucial for elucidating its pharmacological potential. Various studies have employed techniques such as molecular docking and binding affinity assays to explore how this compound interacts with enzymes and receptors.

Research has shown that modifications to the phenyl ring can significantly impact the biological activity of similar compounds. For example, derivatives with different substituents exhibit varying degrees of potency against specific diseases, highlighting the importance of structural optimization in drug design.

Structural Comparisons with Similar Compounds

Comparative studies provide insights into how structural variations influence biological activity:

Compound NameStructure TypeKey Differences
1-Phenylpropan-2-amineSimple amineLacks phenoxy group; broader activity spectrum
1-(4-Methoxyphenyl)propan-2-aminesMethoxy-substituted amineAltered electronic properties due to methoxy group
1-(3-Fluorophenyl)propan-2-aminesFluorinated amineIncreased potency in certain biological assays

These comparisons underscore how even minor modifications can lead to significant changes in pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Analytical Comparisons

The table below compares (R)-1-phenoxypropan-2-amine with structurally related compounds, emphasizing molecular properties, retention times, and applications:

Compound Name Structure Molecular Weight (g/mol) Retention Time (GC/HPLC) Key Applications References
This compound Phenoxy group on C1, amine on C2 151.21 (calculated) 14.8 min (GC-FID) Chiral intermediate in amide synthesis; used in enzyme cascades under flow conditions.
Mexiletine hydrochloride 1-(2,6-Dimethylphenoxy)-2-propanamine 215.72 N/A Antiarrhythmic drug; sodium channel blocker.
(±)-DOI hydrochloride 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane 357.62 N/A Serotonergic psychedelic research compound.
Phenoxybenzamine N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine 303.80 (calculated) N/A Non-selective α-adrenergic antagonist; treats hypertension and pheochromocytoma.
(R)-2-Phenyl-1-propylamine Phenyl group on C1, amine on C2 135.21 N/A Chiral building block in organic synthesis.
1-(5-fluoro-1H-indol-3-yl)propan-2-amine Indole ring with fluorine substitution 192.23 N/A Potential serotonin receptor modulator; research in neuropharmacology.

Key Observations

Structural Modifications: Phenoxy vs. Phenyl Groups: Replacement of the phenoxy group (in this compound) with a phenyl group (as in (R)-2-phenyl-1-propylamine) reduces molecular weight and alters lipophilicity, impacting solubility and reactivity. Substituent Effects: Bulky substituents (e.g., 2,6-dimethylphenoxy in Mexiletine) enhance pharmacological activity but reduce synthetic versatility compared to simpler phenoxy derivatives.

Pharmacological vs. Synthetic Utility: Phenoxybenzamine’s complex structure enables irreversible α-adrenergic blockade , whereas this compound is primarily a synthetic intermediate. The indole derivative () demonstrates how heteroaromatic substituents confer affinity for neurological targets.

Reactivity and Stability

  • Flow Chemistry Performance: this compound exhibits high stability in continuous-flow enzyme cascades, maintaining >80% yield over 24 hours .
  • Derivatization: Acetylation of this compound via lipase coupling achieves near-quantitative conversion to (R)-N-(1-phenoxypropan-2-yl)acetamide, outperforming non-chiral amines in selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-phenoxypropan-2-amine, and how can enantiomeric purity be validated experimentally?

  • Methodological Answer : The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, kinetic resolution using enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) can ensure enantioselectivity . Enantiomeric purity should be validated via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) under isocratic conditions (hexane:isopropanol 90:10, 1.0 mL/min), coupled with polarimetric detection to confirm optical rotation .

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key signals for the phenoxy group appearing at δ 6.8–7.2 ppm (aromatic protons) and δ 115–130 ppm (aromatic carbons). Chiral derivatization agents (e.g., Mosher’s acid chloride) can resolve stereochemistry via ¹H NMR splitting patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides molecular ion confirmation .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic absorption) and HPLC at intervals (0, 1, 3, 7 days). Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the phenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in SN2 reactions. Compare activation energies for reactions with alkyl halides (e.g., methyl iodide vs. tert-butyl bromide) to assess steric hindrance. Validate predictions experimentally using kinetic studies (NMR monitoring) under inert conditions (dry THF, 0°C) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different in vitro models?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell line differences, assay protocols). Replicate key experiments under standardized conditions (e.g., HepG2 cells, 10% FBS, 48-hour exposure). Use multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration) .

Q. How can researchers leverage this compound as a chiral building block for synthesizing pharmacologically relevant macrocycles?

  • Methodological Answer : Employ ring-closing metathesis (RCM) using Grubbs II catalyst (5 mol%) in dichloromethane. Functionalize the amine with orthogonal protecting groups (e.g., Fmoc for amine, TBS for hydroxyl) to enable sequential coupling. Monitor macrocyclization via size-exclusion chromatography (SEC) and characterize products via circular dichroism (CD) to confirm chiral integrity .

Data Presentation and Reproducibility

Q. What statistical and reporting standards should be followed when publishing data on this compound’s physicochemical properties?

  • Methodological Answer : Report means ± standard deviation (SD) for triplicate measurements. Use ANOVA for multi-group comparisons (p < 0.05 threshold) and Tukey’s post-hoc test. Adhere to the "Significant Figures Rule" (e.g., report melting points to ±0.1°C if measured via differential scanning calorimetry) .

Q. How can open-data practices enhance reproducibility in studies involving this compound?

  • Methodological Answer : Deposit raw NMR, HPLC, and bioassay datasets in repositories like Zenodo or ChemRxiv. Provide detailed experimental protocols (e.g., reaction times, solvent grades) using platforms like protocols.io . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

Tables for Key Data

Property Value Method Reference
Melting Point78–80°CDSC (10°C/min, N₂ atmosphere)
Specific Rotation ([α]₂₀ᴅ)+32.5° (c = 1.0, CHCl₃)Polarimetry (589 nm)
LogP (Octanol-Water)2.3 ± 0.1Shake-flask HPLC
pKa (Amine)9.8Potentiometric titration

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